2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide is a compound that belongs to the class of thiazole derivatives Thiazole is a versatile heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-phenylthiazole-4-methanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen atoms or other electrophiles at specific positions on the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide
- 2,5-dichloro-N-(thiazol-4-ylmethyl)benzenesulfonamide
Uniqueness
2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide is unique due to its specific substitution pattern on the thiazole and benzene rings, which can influence its chemical reactivity and biological activity. The presence of both chlorine atoms and the phenylthiazole moiety can enhance its antimicrobial properties and make it a valuable compound for further research and development .
Properties
IUPAC Name |
2,5-dichloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S2/c17-12-6-7-14(18)15(8-12)24(21,22)19-9-13-10-23-16(20-13)11-4-2-1-3-5-11/h1-8,10,19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUVWAGDXQQUGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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